Cas no 79-97-0 (Bisphenol C)

Bisphenol C (BPC) is a chemical compound structurally related to bisphenol A (BPA), featuring two phenol groups connected by a central carbon bridge. It is primarily utilized in the production of high-performance polymers, resins, and coatings, where thermal stability and chemical resistance are critical. BPC offers enhanced durability and mechanical strength compared to some conventional bisphenols, making it suitable for demanding industrial applications. Its molecular structure allows for tailored modifications to optimize performance in specific formulations. While less commonly discussed than BPA, BPC remains relevant in niche applications requiring robust material properties. Proper handling and regulatory compliance are essential due to its chemical reactivity and potential environmental considerations.
Bisphenol C structure
Bisphenol C structure
Product name:Bisphenol C
CAS No:79-97-0
MF:C17H20O2
MW:256.339505195618
MDL:MFCD00002232
CID:34192
PubChem ID:6620

Bisphenol C Chemical and Physical Properties

Names and Identifiers

    • 4,4'-(Propane-2,2-diyl)bis(2-methylphenol)
    • 4,4'-ISOPROPYLIDENEDI-O-CRESOL
    • 4,4'-ISOPROPYLIDENEBIS(2-METHYLPHENOL)
    • 4,4'-(1-METHYL-ETHYLIDENE)BIS[2-METHYL PHENOL]
    • 2,2-BIS(4-HYDROXY-3-METHYLPHENYL)PROPANE
    • B,B-BIS(4-HYDROXY-3-METHYLPHENYL)PROPANE
    • 2,2-Bis(3-methyl-4-hydroxyphenyl)propane
    • 3,3’-dimethylbisphenola
    • 3,3’-dimethyldian
    • 2,2-Bis(4-Hydroxy-3-methylphenyl)propane (Bisphenol C)
    • 4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol
    • b.b-Bis(4-hydroxy-3-methylphenyl)propane
    • Bisphenol C
    • 4,4'-(1-Methylethylidene)bis[2-methylphenol]
    • 3,3'-Dimethylbisphenol A
    • Dicresylolpropane
    • Nonox DCP
    • 3,3'-Dimethyldian
    • Phenol, 4,4'-(1-methylethylidene)bis[2-methyl-
    • o-Cresol, 4,4'-(2,2-propylene)bis-
    • o-CRESOL, 4,4'-ISOPROPYLIDENEDI-
    • 4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2
    • DTXSID8047890
    • Oprea1_808602
    • EN300-17225
    • o-Cresol,4'-isopropylidenedi-
    • W-104256
    • AB01330395-02
    • UNII-98817I7XJ2
    • 2,2-bis(4'-hydroxy-3'-methylphenyl)-propane
    • SCHEMBL35285
    • 4,4'-(1-Methyl-ethylidene)bis[2- Methyl phenol]
    • CCG-244242
    • 98817I7XJ2
    • CHEBI:34321
    • 4,4'-propane-2,2-diylbis(2-methylphenol)
    • 4-06-00-06751 (Beilstein Handbook Reference)
    • AMY8654
    • DTXCID4027866
    • 3,3/'-Dimethylbisphenol A
    • NSC-408489
    • CS-0172109
    • YMTYZTXUZLQUSF-UHFFFAOYSA-
    • NCGC00258108-01
    • WLN: QR B1 DY1&1R DQ C1
    • BRN 2053755
    • 4,4'-(1-Methylethylidene)bis(2-methylphenol)
    • 4,4'-Isopropylidenebis[2-methylphenol]
    • AKOS001043955
    • o-Cresol,4'-(2,2-propylene)bis-
    • WLN: QR B1 DX1&1&R DQ C1
    • Q9658055
    • KSC-7-288
    • MFCD00002232
    • Phenol, 4,4'-(1-methylethylidene)bis(2-methyl-
    • 79-97-0
    • InChI=1/C17H20O2/c1-11-9-13(5-7-15(11)18)17(3,4)14-6-8-16(19)12(2)10-14/h5-10,18-19H,1-4H3
    • 2,2 BIS(4-HYDROXY-3-METHYLPHENYL)PROPANE
    • PHENOL, 4,4'-(1-METHYLETHYLIDENE)BIS(2-METHYL)-
    • BDBM50523938
    • 2, 2-Bis(3-methyl-4-hydroxyphenyl)propane
    • AI3-61721
    • AS-65412
    • A864773
    • Bis-o-cresol A
    • NCGC00248697-02
    • 2,2-Bis-(4-hydroxy-3-methylphenyl)propane
    • NCGC00248697-01
    • NSC408489
    • CAS-79-97-0
    • B 1567
    • Bisphenol C 100 microg/mL in Methanol
    • 2.2-bis(3-methyl-4-hydroxyphenyl) propane
    • LS-55411
    • B1567
    • Tox21_200554
    • 4-(1-(4-HYDROXY-3-METHYLPHENYL)-1-METHYLETHYL)-2-METHYLPHENOL
    • SR-01000596929-1
    • FT-0652040
    • EINECS 201-240-0
    • NSC 408489
    • CHEMBL2392777
    • 4,4'-isopropylidendi-o-cresol
    • Phenol,4'-(1-methylethylidene)bis[2-methyl-
    • KUC105974N
    • SR-01000596929
    • BIDD:ER0206
    • HSDB 8092
    • 2,2-Bis(4-hydroxy-3-methylphenyl)propane, 97%
    • 2 pound not2-Bis(4-hydroxy-3-methylphenyl)propane
    • NS00014630
    • 4,4′-(1-Methylethylidene)bis[2-methylphenol] (ACI)
    • o-Cresol, 4,4′-isopropylidenedi- (7CI, 8CI)
    • 2,2′-(4-Hydroxy-3-methylphenyl)propane
    • 2,2′-Dimethyl-4,4′-isopropylidenebisphenol
    • 3,3′-Dimethyl-4,4′-dihydroxydiphenyl-2,2-propane
    • 3,3′-Dimethylbisphenol A
    • 3,3′-Dimethyldian
    • 4,4′-Dihydroxy-3,3′-dimethyldiphenyl-2,2-propane
    • 4,4′-Isopropylidenebis[2-methylphenol]
    • 4,4′-Isopropylidenedi-o-cresol
    • MDL: MFCD00002232
    • Inchi: 1S/C17H20O2/c1-11-9-13(5-7-15(11)18)17(3,4)14-6-8-16(19)12(2)10-14/h5-10,18-19H,1-4H3
    • InChI Key: YMTYZTXUZLQUSF-UHFFFAOYSA-N
    • SMILES: OC1C(C)=CC(C(C)(C)C2C=C(C)C(O)=CC=2)=CC=1
    • BRN: 2053755

Computed Properties

  • Exact Mass: 256.14600
  • Monoisotopic Mass: 256.14633
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 40.5
  • Tautomer Count: 5

Experimental Properties

  • Color/Form: White crystalline powder
  • Density: 1.0421 (rough estimate)
  • Melting Point: 138-140 °C (lit.)
  • Boiling Point: 238-240 °C/12 mmHg(lit.)
  • Flash Point: 190.6 °C
  • Refractive Index: 1.5000 (estimate)
  • PSA: 40.46000
  • LogP: 4.04050
  • Solubility: Uncertain.

Bisphenol C Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • RTECS:GP1750000
  • Hazardous Material Identification: Xi
  • Storage Condition:Store in a cool, dry place. Store in tightly closed containers.
  • Safety Term:S26;S36
  • Risk Phrases:R36/37/38

Bisphenol C Customs Data

  • HS CODE:2907299090
  • Customs Data:

    China Customs Code:

    2907299090

    Overview:

    2907299090 Other polyphenols,Phenolic alcohol.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2907299090 polyphenols; phenol-alcohols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Bisphenol C Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B519600-10g
Bisphenol C
79-97-0
10g
$ 265.00 2023-04-18
BAI LING WEI Technology Co., Ltd.
BPA-C-S-1mL
Bisphenol C,10 mg/mL in Methanol
79-97-0 10 mg/mL in Methanol
1mL
¥ 232 2022-04-26
Apollo Scientific
OR17687-5g
2,2-Bis(4-hydroxy-3-methylphenyl)propane
79-97-0 98+%
5g
£15.00 2025-03-21
Enamine
EN300-17225-0.5g
4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol
79-97-0 95%
0.5g
$19.0 2023-09-20
Enamine
EN300-17225-5.0g
4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol
79-97-0 95%
5g
$25.0 2023-04-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B1567-100G
2,2-Bis(4-hydroxy-3-methylphenyl)propane
79-97-0 >98.0%(GC)
100g
¥420.00 2024-04-16
TRC
B519600-1g
Bisphenol C
79-97-0
1g
$ 167.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-251805B-500 g
2,2-Bis(4-hydroxy-3-methylphenyl)propane,
79-97-0 ≥95%
500g
¥5,979.00 2023-07-11
City Chemical
B2463-5GM
2,2-Bis(4-hydroxy-3-methylphenyl)propane
79-97-0 97%
5gm
$71.89 2023-09-19
City Chemical
B2463-25GM
2,2-Bis(4-hydroxy-3-methylphenyl)propane
79-97-0 97%
25gm
$238.75 2023-09-19

Bisphenol C Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Hydrochloric acid ,  Hydrogen sulfide ;  25 - 30 °C; 10 h, 50 °C
Reference
Effect of Processing Parameters on the Synthesis of Bisphenols, Monomers for Producing Polyester Polymers and Fibres
Bal'tser, A. E.; et al, Fibre Chemistry, 2015, 47(1), 8-13

Bisphenol C Preparation Products

Additional information on Bisphenol C

Bisphenol C: A Comprehensive Overview

Bisphenol C (BPC), also known by its CAS number 79-97-0, is a versatile organic compound that has garnered significant attention in various scientific and industrial domains. As a derivative of phenol, BPC exhibits unique chemical properties that make it invaluable in applications ranging from polymer synthesis to advanced materials science. This article delves into the latest research findings and industrial applications of Bisphenol C, providing a comprehensive understanding of its role in modern chemistry.

Bisphenol C is structurally characterized by its two phenolic groups connected through a central carbon atom, forming a symmetrical molecule. This structure imparts BPC with exceptional thermal stability and reactivity, making it a preferred precursor in the production of high-performance polymers. Recent studies have highlighted its role in the synthesis of polycarbonate resins, which are widely used in aerospace, automotive, and electronic industries due to their superior mechanical and thermal properties.

The chemical synthesis of Bisphenol C involves the condensation reaction of phenol with acetone under specific catalytic conditions. This process has been optimized over the years to enhance yield and reduce environmental impact. Researchers have explored alternative catalysts and reaction pathways to further improve the efficiency of BPC production, aligning with global sustainability goals.

One of the most notable advancements in Bisphenol C research is its application in biodegradable materials. Scientists have discovered that BPC can be incorporated into polymer matrices that degrade under specific environmental conditions, offering a sustainable alternative to traditional plastics. This development has significant implications for reducing plastic waste and promoting circular economy practices.

Moreover, Bisphenol C has found niche applications in the pharmaceutical industry. Its ability to form stable complexes with metal ions has led to its use in drug delivery systems and as a building block for bioactive molecules. Recent studies have demonstrated its potential in developing anti-inflammatory agents and antioxidants, underscoring its versatility across diverse fields.

The environmental impact of Bisphenol C has also been a focal point of recent research. While it is generally considered non-toxic at low concentrations, prolonged exposure to aquatic ecosystems can lead to adverse effects on aquatic organisms. To mitigate these risks, researchers are investigating methods to enhance the biodegradability of BPC-containing materials and develop eco-friendly alternatives.

In conclusion, Bisphenol C (CAS 79-97-0) remains a pivotal compound in contemporary chemistry, with ongoing research expanding its applications and improving its sustainability profile. As industries continue to prioritize innovation and environmental stewardship, BPC is poised to play an even more critical role in shaping the future of materials science and beyond.

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